molecular formula C19H17N3O3 B2487530 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034466-19-6

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2487530
CAS No.: 2034466-19-6
M. Wt: 335.363
InChI Key: BAGJMHYCUSLIOJ-UHFFFAOYSA-N
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Description

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core with an acetamido group and a furan-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Furanones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide: Unique due to its specific furan-pyridine moiety.

    N-(4-acetamidophenyl)-2-furamide: Similar structure but lacks the pyridine ring.

    4-acetamido-N-(pyridin-3-yl)benzamide: Similar but lacks the furan ring.

Uniqueness

This compound is unique due to the combination of the furan and pyridine rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-acetamido-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13(23)22-17-6-4-15(5-7-17)19(24)21-11-14-9-16(12-20-10-14)18-3-2-8-25-18/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGJMHYCUSLIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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